molecular formula C10H5BrClFN2O B13328239 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine

Cat. No.: B13328239
M. Wt: 303.51 g/mol
InChI Key: HPKMYYYBQAMXBM-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine is a heterocyclic organic compound that contains bromine, fluorine, chlorine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-bromo-4-fluorophenol with 4-chloropyrimidine . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5BrClFN2O

Molecular Weight

303.51 g/mol

IUPAC Name

5-(2-bromo-4-fluorophenoxy)-4-chloropyrimidine

InChI

InChI=1S/C10H5BrClFN2O/c11-7-3-6(13)1-2-8(7)16-9-4-14-5-15-10(9)12/h1-5H

InChI Key

HPKMYYYBQAMXBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=CN=CN=C2Cl

Origin of Product

United States

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